molecular formula C26H31NO5 B12028805 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12028805
M. Wt: 437.5 g/mol
InChI Key: COTMGOYWNGRTMR-GYHWCHFESA-N
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Description

5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of substituents in 5-(4-Ethylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one may confer distinct physical, chemical, and biological properties compared to similar compounds. These differences could be exploited in various applications, making this compound a valuable subject of study.

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO5/c1-6-18-7-9-19(10-8-18)23-22(25(29)26(30)27(23)13-14-31-5)24(28)20-11-12-21(17(4)15-20)32-16(2)3/h7-12,15-16,23,28H,6,13-14H2,1-5H3/b24-22-

InChI Key

COTMGOYWNGRTMR-GYHWCHFESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC(C)C)C)/O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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